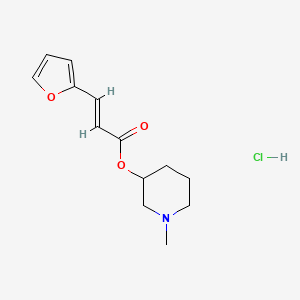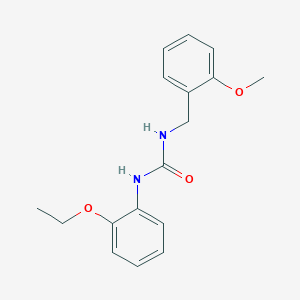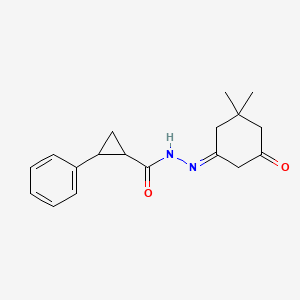
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Diflunisal was first synthesized in 1969 and has since been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which cause inflammation, pain, and fever. By inhibiting COX enzymes, 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the immune response and inflammation. 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has a number of advantages for use in scientific research. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of research available on its properties and potential applications. However, 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid also has some limitations. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity. It also has a relatively short half-life, which means that it may need to be administered multiple times to achieve therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid. One potential direction is the development of new formulations of the drug that could improve its efficacy and reduce its potential side effects. Another potential direction is the study of 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid's potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research could be done to better understand the mechanisms by which 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid exerts its therapeutic effects, which could lead to the development of new drugs with similar properties.
Métodos De Síntesis
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid can be synthesized through the reaction of 2,4-dichlorophenol with furoyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with glycine to form 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of the disease.
Propiedades
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-9-4-3-8(10(16)7-9)6-11(14(19)20)17-13(18)12-2-1-5-21-12/h1-7H,(H,17,18)(H,19,20)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQJPLENDCDFK-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)


![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)

![4-(3-phenyl-1-piperazinyl)-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314944.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)
![N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5314969.png)

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)